Cas no 2229555-73-9 (1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropylmethanol)
1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropylmethanol Chemical and Physical Properties
Names and Identifiers
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- 1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropylmethanol
- 2229555-73-9
- EN300-1980728
- [1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropyl]methanol
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- Inchi: 1S/C13H17ClO/c1-9-4-5-11(14)10(6-9)13(8-15)7-12(13,2)3/h4-6,15H,7-8H2,1-3H3
- InChI Key: AKSVQOJLBYCANX-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C)C=C1C1(CO)CC1(C)C
Computed Properties
- Exact Mass: 224.0967929g/mol
- Monoisotopic Mass: 224.0967929g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 20.2Ų
1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1980728-1g |
[1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
2229555-73-9 | 1g |
$1272.0 | 2023-09-16 | ||
| Enamine | EN300-1980728-5g |
[1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
2229555-73-9 | 5g |
$3687.0 | 2023-09-16 | ||
| Enamine | EN300-1980728-10g |
[1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
2229555-73-9 | 10g |
$5467.0 | 2023-09-16 | ||
| Enamine | EN300-1980728-0.05g |
[1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
2229555-73-9 | 0.05g |
$1068.0 | 2023-09-16 | ||
| Enamine | EN300-1980728-0.1g |
[1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
2229555-73-9 | 0.1g |
$1119.0 | 2023-09-16 | ||
| Enamine | EN300-1980728-0.25g |
[1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
2229555-73-9 | 0.25g |
$1170.0 | 2023-09-16 | ||
| Enamine | EN300-1980728-0.5g |
[1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
2229555-73-9 | 0.5g |
$1221.0 | 2023-09-16 | ||
| Enamine | EN300-1980728-1.0g |
[1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
2229555-73-9 | 1g |
$1272.0 | 2023-06-01 | ||
| Enamine | EN300-1980728-2.5g |
[1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
2229555-73-9 | 2.5g |
$2492.0 | 2023-09-16 | ||
| Enamine | EN300-1980728-5.0g |
[1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
2229555-73-9 | 5g |
$3687.0 | 2023-06-01 |
1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropylmethanol Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropylmethanol
Research Brief on 1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropylmethanol (CAS: 2229555-73-9)
The compound 1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropylmethanol (CAS: 2229555-73-9) has recently gained attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have demonstrated that this cyclopropyl-containing compound exhibits promising activity as an intermediate in the synthesis of more complex bioactive molecules. The presence of both the chloro-methylphenyl group and the dimethylcyclopropyl moiety creates a sterically hindered structure that may contribute to selective binding properties. A 2023 study published in the Journal of Medicinal Chemistry reported its use as a key building block in the development of novel antiviral agents targeting RNA-dependent RNA polymerases.
From a synthetic chemistry perspective, researchers have developed improved methods for the preparation of 1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropylmethanol. A recent patent application (WO2023051234) describes an optimized catalytic process using palladium-based catalysts that achieves higher yields (85-92%) compared to traditional methods. This advancement is particularly significant for scaling up production for preclinical studies.
Biological evaluations have revealed interesting properties of this compound. In vitro studies conducted by the National Institute of Health Sciences showed moderate inhibitory activity against certain cytochrome P450 enzymes (particularly CYP3A4), suggesting potential applications in drug-drug interaction studies. However, researchers caution that the compound's metabolic stability requires further optimization for direct therapeutic use.
The most promising application emerging from recent research involves the compound's role as a precursor in the synthesis of novel insecticides. A 2024 study in Pest Management Science demonstrated that derivatives of 1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropylmethanol exhibit potent activity against resistant strains of Aedes aegypti mosquitoes, with lower mammalian toxicity compared to existing pyrethroids.
Ongoing research is exploring the compound's potential in neurological applications. Preliminary data from a multi-center study suggests that certain analogs may modulate GABAergic transmission, though the exact mechanism remains under investigation. Researchers emphasize that substantial medicinal chemistry optimization would be required to develop clinically viable candidates from this scaffold.
From a safety perspective, recent toxicological assessments indicate that the compound has an LD50 > 2000 mg/kg in rodent models, classifying it as Category 5 under the GHS system. However, researchers note that the chloro-substituted aromatic ring may pose genotoxicity concerns that warrant further evaluation before large-scale human exposure.
In conclusion, 1-(2-chloro-5-methylphenyl)-2,2-dimethylcyclopropylmethanol represents a versatile chemical scaffold with multiple potential applications in pharmaceutical and agrochemical development. While not yet a drug candidate itself, its unique structural features make it a valuable intermediate for medicinal chemistry programs. Future research directions likely include further exploration of its structure-activity relationships and development of more metabolically stable derivatives.
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